molecular formula C9H9Cl4N B14705592 4-Butyl-2,3,5,6-tetrachloropyridine CAS No. 23985-85-5

4-Butyl-2,3,5,6-tetrachloropyridine

Cat. No.: B14705592
CAS No.: 23985-85-5
M. Wt: 273.0 g/mol
InChI Key: JYPSGYZTBIAHIY-UHFFFAOYSA-N
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Description

4-Butyl-2,3,5,6-tetrachloropyridine is a chlorinated heterocyclic compound belonging to the pyridine family. This compound is characterized by the presence of four chlorine atoms and a butyl group attached to the pyridine ring. Chlorinated pyridines are known for their significant reactivity and are widely used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2,3,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with butyl lithium, which results in the substitution of one chlorine atom with a butyl group. The reaction is usually carried out in an aprotic solvent under controlled temperature conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The process includes multiple steps of chlorination and purification to achieve the desired product with high purity. The use of advanced chlorination techniques and optimized reaction conditions ensures cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, dimethyl sulfate, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and solvent conditions to achieve high selectivity and yield .

Major Products Formed

Major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .

Scientific Research Applications

4-Butyl-2,3,5,6-tetrachloropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Butyl-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets and pathways. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-2,3,5,6-tetrachloropyridine is unique due to the presence of the butyl group, which enhances its hydrophobicity and reactivity towards certain nucleophiles. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

CAS No.

23985-85-5

Molecular Formula

C9H9Cl4N

Molecular Weight

273.0 g/mol

IUPAC Name

4-butyl-2,3,5,6-tetrachloropyridine

InChI

InChI=1S/C9H9Cl4N/c1-2-3-4-5-6(10)8(12)14-9(13)7(5)11/h2-4H2,1H3

InChI Key

JYPSGYZTBIAHIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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